1-Chloro-1-(3-iodo-2-(trifluoromethylthio)phenyl)propan-2-one
Description
1-Chloro-1-(3-iodo-2-(trifluoromethylthio)phenyl)propan-2-one is a halogenated arylketone featuring a trifluoromethylthio (SCF₃) group and an iodine substituent on the aromatic ring. Its molecular formula is C₁₀H₇ClF₃IOS, with a molar mass of 394.57 g/mol. The compound’s structure combines electrophilic (chloro, iodo) and lipophilic (SCF₃) groups, making it of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H7ClF3IOS |
|---|---|
Molecular Weight |
394.58 g/mol |
IUPAC Name |
1-chloro-1-[3-iodo-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3IOS/c1-5(16)8(11)6-3-2-4-7(15)9(6)17-10(12,13)14/h2-4,8H,1H3 |
InChI Key |
GVWCABKSUFQMNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)I)SC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-1-(3-iodo-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common method involves the halogenation of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
1-Chloro-1-(3-iodo-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove specific functional groups.
Addition Reactions: The compound can participate in addition reactions with other organic molecules to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(3-iodo-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-iodo-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with five structurally related arylpropanones, focusing on substituent effects, molecular properties, and applications:
Key Insights:
Substituent Effects on Reactivity: The iodo and SCF₃ groups in the target compound enhance electrophilicity and lipophilicity compared to methoxy or hydrazine derivatives .
Crystallographic Behavior: Hydrazine derivatives (e.g., ) exhibit hydrogen-bonded networks (monoclinic P21/c), whereas halogenated analogs like the target compound may favor halogen bonding, though crystallographic data are absent in the evidence.
Applications :
- The SCF₃ group in the target compound and is associated with enhanced metabolic stability, making these analogs candidates for drug discovery .
- Thiophene-containing analogs (e.g., ) are often used in optoelectronics due to their conjugated π-systems.
Research Findings and Limitations
Friedel-Crafts methods (as in ) are viable for arylpropanones but require careful optimization for electron-deficient aromatics.
Toxicity and Safety: Chlorinated propanones (e.g., ) are associated with respiratory and dermal toxicity, necessitating rigorous safety protocols during handling.
Biological Activity
1-Chloro-1-(3-iodo-2-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1806698-08-7, is a synthetic organic compound that has garnered interest in various fields of biological research due to its unique structural features. The presence of halogens and a trifluoromethylthio group in its structure suggests potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the available literature on the biological activity of this compound, highlighting relevant studies, case reports, and data tables.
Structure and Properties
The molecular formula of this compound is C10H7ClF3IOS, with a molecular weight of 394.58 g/mol. The compound features a chloro group, an iodo group, and a trifluoromethylthio moiety attached to a phenyl ring, which may influence its reactivity and interaction with biological targets.
Cytotoxicity Studies
Cytotoxicity assays are critical in evaluating the potential anticancer properties of new compounds. In studies involving structurally related compounds, differential cytotoxic effects have been observed against various human tumor cell lines. The cytotoxicity profile often correlates with the presence of halogens and other functional groups.
Table 1: Cytotoxicity of Related Compounds
Enzyme Inhibition
The trifluoromethylthio group has been associated with enzyme inhibition capabilities. For example, some related compounds have shown potent inhibition against urease enzymes, which are crucial in certain pathogenic mechanisms. This suggests that this compound may also exhibit similar enzyme inhibitory properties.
Case Studies
While direct case studies involving this compound are scarce, related compounds have been investigated for their biological activities:
-
Anticancer Activity : A study examined the effects of a related compound on cancer cell proliferation and apoptosis induction in various cancer cell lines.
- Findings : The compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner.
-
Antibacterial Activity : Another study focused on the antibacterial efficacy of trifluoromethylthio-containing compounds against resistant bacterial strains.
- Findings : The compound exhibited strong activity against both methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
